N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide
Overview
Description
N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is structurally characterized by the presence of an acetamidophenyl group attached to a methoxy-methylbenzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide typically involves the acetylation of 4-nitrophenol followed by hydrogenation and subsequent coupling reactions. One common method involves the mechanochemical hydrogenation of 4-nitrophenol in the presence of a palladium on carbon (Pd/C) catalyst and acetic anhydride . This reaction is carried out in a ball mill reactor under ambient temperature and pressure conditions, which enhances the selectivity and yield of the desired product.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed. These methods involve passing a solution of the starting materials through a column packed with a catalyst, such as Pd/C, under controlled temperature and pressure conditions . This approach allows for the efficient and safe production of this compound with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamidophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide is not fully understood. it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation . Additionally, the compound may interact with other molecular targets and pathways, including serotonergic, opioid, and nitric oxide pathways .
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide can be compared to other similar compounds, such as:
Acetaminophen (Paracetamol): Both compounds share a similar acetamidophenyl structure and exhibit analgesic and antipyretic properties.
Phenacetin: Another analgesic compound with a similar structure but with different pharmacokinetic properties.
Ibuprofen: A widely used NSAID with a different chemical structure but similar anti-inflammatory effects.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-5-4-6-15(16(11)22-3)17(21)19-14-9-7-13(8-10-14)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUOMNGLEFRUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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